4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate

Übersicht

Beschreibung

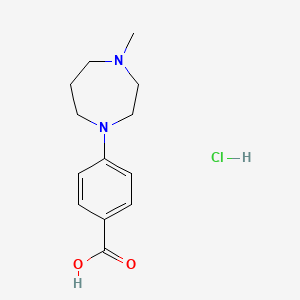

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate is a chemical compound known for its utility in organic synthesis and proteomics research . It is characterized by its unique structure, which includes a perhydro-1,4-diazepine ring substituted with a methyl group and a benzoic acid moiety.

Vorbereitungsmethoden

The synthesis of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate typically involves the reaction of 1-methylpiperazine with 4-formylbenzoic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Pharmaceutical Development : The compound has been explored for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development focused on neurological disorders or anxiety treatments due to the presence of the diazepinyl moiety, which is known for its anxiolytic properties .

- Synthesis of Bioactive Compounds : As a building block in organic synthesis, it can be utilized to create more complex molecules that exhibit therapeutic effects. Research has indicated that derivatives of this compound may possess enhanced biological activity compared to their parent structures .

Material Science Applications

- Polymer Chemistry : The compound can serve as a functional monomer in polymer synthesis. Its ability to form hydrogen bonds may enhance the mechanical properties and thermal stability of resulting polymers, making them suitable for applications in coatings and adhesives .

- Nanotechnology : In the realm of nanomaterials, the compound has potential uses in the creation of nanocarriers for targeted drug delivery systems. Its hydrophilic and lipophilic balance could facilitate the encapsulation of hydrophobic drugs within nanoparticles .

Analytical Chemistry Applications

- Chromatography : The compound's unique chemical structure allows it to be utilized as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). It can help in the quantification of similar compounds in complex mixtures, aiding in quality control processes in pharmaceutical manufacturing .

- Spectroscopic Studies : Its distinct molecular characteristics make it suitable for spectroscopic analysis, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These techniques can provide insights into its molecular interactions and stability under various conditions .

Case Study 1: Pharmacological Research

A study explored the anxiolytic effects of derivatives of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate in animal models. Results indicated significant reductions in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Polymer Synthesis

Research demonstrated that incorporating this compound into polyurethanes improved mechanical strength and thermal stability. The modified polymers exhibited enhanced performance in high-temperature applications, showcasing its utility in material science.

Wirkmechanismus

The mechanism of action of 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate involves its interaction with specific molecular targets. The perhydro-1,4-diazepine ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target molecules, facilitating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate include:

4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: This compound has a similar structure but with a piperazine ring instead of a perhydro-1,4-diazepine ring.

4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Another similar compound used in organic synthesis and as an intermediate in pharmaceutical production. The uniqueness of this compound lies in its specific ring structure and its applications in proteomics research.

Biologische Aktivität

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic acid hydrochloride hydrate (CAS No. 906352-84-9) is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H18ClN2O2

- Molecular Weight : 270.75 g/mol

The structure includes a benzoic acid moiety linked to a diazepine ring, which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in disease processes.

- Cellular Uptake and Distribution : The hydrophilic nature of the hydrochloride salt form may enhance its solubility and bioavailability.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antitumor Activity : A study investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a chemotherapeutic agent.

- Neuroprotection : Research focusing on neurodegenerative diseases demonstrated that this compound could reduce oxidative stress markers in neuronal cultures, indicating a protective effect against neurotoxicity.

- Anti-inflammatory Effects : In vitro assays showed that the compound effectively reduced pro-inflammatory cytokine production in activated macrophages, highlighting its potential use in treating inflammatory conditions.

Safety and Toxicology

According to safety data sheets, this compound is classified as hazardous with acute toxicity profiles indicating potential risks upon exposure (e.g., harmful if swallowed or inhaled). Proper handling and safety precautions are essential when working with this compound in laboratory settings .

Eigenschaften

IUPAC Name |

4-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-14-7-2-8-15(10-9-14)12-5-3-11(4-6-12)13(16)17;/h3-6H,2,7-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZVHMAKWMCIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640323 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303134-03-4 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.